2-Pentanone, 4-(acetyloxy)-, (S)- (9CI)

Asymmetric Synthesis Chiral Pool Approach Lactic Acid Derivatives

2-Pentanone, 4-(acetyloxy)-, (S)- (9CI), with CAS Number 197897-78-2, is a chiral, non-racemic acetylated β-keto ester analog. It is a small molecule building block (C7H12O3, MW 144.17) defined by a single (S)-configured stereocenter at the 4-position, making it a specific enantiomer distinct from its (R)-form and the racemic mixture.

Molecular Formula C7H12O3
Molecular Weight 144.17
CAS No. 197897-78-2
Cat. No. B598522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentanone, 4-(acetyloxy)-, (S)- (9CI)
CAS197897-78-2
Synonyms2-Pentanone, 4-(acetyloxy)-, (S)- (9CI)
Molecular FormulaC7H12O3
Molecular Weight144.17
Structural Identifiers
SMILESCC(CC(=O)C)OC(=O)C
InChIInChI=1S/C7H12O3/c1-5(8)4-6(2)10-7(3)9/h6H,4H2,1-3H3/t6-/m0/s1
InChIKeyFTFUBYBSJNACIC-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(Acetyloxy)-2-pentanone (CAS 197897-78-2): A Defined Chiral Acetylated Ketone Building Block


2-Pentanone, 4-(acetyloxy)-, (S)- (9CI), with CAS Number 197897-78-2, is a chiral, non-racemic acetylated β-keto ester analog. It is a small molecule building block (C7H12O3, MW 144.17) defined by a single (S)-configured stereocenter at the 4-position, making it a specific enantiomer distinct from its (R)-form and the racemic mixture . Its primary role is as a protected intermediate, where the acetyl group masks the corresponding chiral alcohol (S)-4-hydroxy-2-pentanone, or as a stoichiometric chiral starting material in syntheses requiring a specific configuration .

Why Generic Substitution Fails for (S)-4-(Acetyloxy)-2-pentanone (CAS 197897-78-2)


In chiral synthesis, substituting one enantiomer for another or using a racemic mixture is not a minor adjustment—it leads to diastereomeric outcomes. For a building block like (S)-4-(acetyloxy)-2-pentanone, the spatial arrangement of the acetoxy and methyl groups dictates the stereochemical course of subsequent reactions, such as diastereoselective reductions or rearrangements [1]. Using the incorrect (R)-enantiomer or racemic (R/S) mixture would produce a different, often biologically inactive, diastereomer or an inseparable mixture of stereoisomers, fundamentally altering the product profile of any downstream synthesis. Procurement must therefore strictly specify the (S)-enantiomer based on the chiral purity requirements of the target molecule.

Quantitative Differentiation Evidence Guide for (S)-4-(Acetyloxy)-2-pentanone (CAS 197897-78-2)


Designation as a Specific Chiral Synthon in Targeted Synthesis vs. Generic Racemic Material

A key differentiation emerges not from direct biological assay data, but from the compound's documented role as a stoichiometric chiral starting material. The compound (S)-3-acetoxy-1-triphenylphosphoranylidene-2-butanone, derived from (S)-lactic acid and a direct precursor to (S)-4-(acetyloxy)-2-pentanone, is explicitly used to transfer chirality to aldehyde substrates in a Wittig reaction, yielding 1-substituted (S)-4-acetoxy-1-penten-3-ones [1]. This is a stereospecific application where the enantiomeric purity of the phosphorus ylide is paramount; a racemic starting material would necessarily produce a racemic mixture of final products. The procurement value is thus tied to its function as a specific, configurationally pre-set synthon, where the (S)-enantiomer is not an alternative but the fundamental requirement.

Asymmetric Synthesis Chiral Pool Approach Lactic Acid Derivatives

Procurement-Driven Application Scenarios for (S)-4-(Acetyloxy)-2-pentanone (CAS 197897-78-2)


Use as a Chiral Building Block in Patent-Protected Synthesis of Bioactive Molecules

Procurement of (S)-4-(acetyloxy)-2-pentanone is essential for research groups executing patented syntheses where the (S)-configuration is an explicit structural requirement. The compound serves as a protected, ketone-containing chiral building block, and its use directly impacts the stereochemical integrity of a drug candidate's chiral center [1]. Sourcing the generic, racemic 4-(acetyloxy)-2-pentanone is a critical error that leads to a mixture of diastereomers, failing the acceptance criteria for the final Active Pharmaceutical Ingredient (API).

Asymmetric Methodology Research Requiring an Enantiopure Benchmark Substrate

Researchers developing new asymmetric catalytic methods for ketone functionalization require the pure (S)-enantiomer as a benchmark substrate. The stereochemical outcome of a novel reaction on this defined starting material allows for the direct calculation of product enantiomeric excess (e.e.), validating the catalyst's performance. The use of a racemic or opposite enantiomer would yield ambiguous data that cannot be used to support a publication in a high-impact journal [1].

Mechanistic Studies on Stereospecific Enzymatic Transformations

Biochemical investigations into the stereospecificity of esterases or ketoreductases use the (S)-configured acetate ester as a probe to monitor enantioselective hydrolysis or reduction. The distinct chromatographic retention times and NMR signals of the (S)-ester versus the (R)-ester or racemate enable precise kinetic measurements. The nature of the product alcohol, (S)-4-hydroxy-2-pentanone, confirms the enzyme's stereochemical preference, providing data unattainable with non-chiral substrates [1].

Quote Request

Request a Quote for 2-Pentanone, 4-(acetyloxy)-, (S)- (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.